Eipna-13C3
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Overview
Description
Eipna-13C3, also known as N-Nitrosoethylisopropylamine-13C3, is a stable isotope-labeled compound. It is a derivative of N-Nitrosoethylisopropylamine (NEIPA), which is part of the nitrosamine family. Nitrosamines are known for their mutagenic properties and are often scrutinized in pharmaceutical and environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eipna-13C3 involves the nitrosation of secondary amines. The primary pathway for nitrosamine formation is the reaction of a secondary amine with a nitrosating agent (NOx). This reaction is rapid at ambient temperature and faster at elevated temperatures . The specific synthetic route for this compound would involve the use of isotopically labeled precursors to incorporate the 13C3 label.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve stringent controls to ensure the purity and isotopic labeling of the final product. Techniques such as solid-phase extraction, liquid-liquid extraction, and sample filtration are often necessary to concentrate the sample and remove potential chromatographic interferences .
Chemical Reactions Analysis
Types of Reactions
Eipna-13C3, like other nitrosamines, can undergo various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: They can be reduced to form secondary amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield nitramines, while reduction would yield secondary amines.
Scientific Research Applications
Eipna-13C3 has several applications in scientific research:
Mechanism of Action
The mechanism of action of Eipna-13C3 involves its interaction with biological molecules. Nitrosamines are known to be mutagenic, and their mechanism of action typically involves the formation of DNA adducts, leading to mutations. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
Eipna-13C3 is unique due to its isotopic labeling, which allows for its use in stable isotope-resolved metabolomics. This labeling provides a distinct advantage in tracing metabolic pathways and interactions in biological systems .
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1 |
InChI Key |
VGGZTNNNXAUZLB-HWZQSFJSSA-N |
Isomeric SMILES |
CCN([13CH]([13CH3])[13CH3])N=O |
Canonical SMILES |
CCN(C(C)C)N=O |
Origin of Product |
United States |
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